molecular formula C10H7F2N3O2 B1531403 1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1995005-97-4

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1531403
CAS No.: 1995005-97-4
M. Wt: 239.18 g/mol
InChI Key: WEQOXCWCPPPVMG-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a 2,4-difluorobenzyl group attached to the 1-position of the 1,2,4-triazole ring and a carboxylic acid moiety at the 3-position. This structural framework is common in pharmaceutical and agrochemical applications due to the triazole ring’s stability and the carboxylic acid group’s role in hydrogen bonding and solubility.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQOXCWCPPPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound recognized for its diverse biological activities. Its molecular formula is C10H7F2N3O2, with a molecular weight of 239.18 g/mol. The compound's structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit substantial antioxidant properties. For instance, derivatives of 1,2,4-triazoles have shown high scavenging activity against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). Specifically, one study reported an IC50 value of 7.12 ± 2.32 µg/mL for a related triazole derivative, indicating strong antioxidant potential compared to the standard antioxidant BHA (butylated hydroxyanisole) .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The compound has demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For example, derivatives with a benzyl group in the 4-position of the triazole ring exhibited superior antibacterial effects compared to their parent compounds. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.125 to 64 µg/mL against multiple pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer properties of triazole derivatives have also been explored. Studies have shown that certain derivatives can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The cytotoxicity was evaluated using the MTT assay, revealing promising results that warrant further investigation into their potential as chemotherapeutic agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress.
  • Antibacterial Mechanism : Triazoles may inhibit bacterial growth by interfering with DNA synthesis or disrupting cell membrane integrity.
  • Anticancer Mechanism : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways is believed to be a significant action mechanism.

Case Study 1: Antioxidant Evaluation

In a comparative study on antioxidant activity among various triazole derivatives, it was found that those with fluorinated substituents exhibited enhanced radical scavenging capabilities. This suggests that the presence of fluorine atoms may play a critical role in augmenting antioxidant properties .

Case Study 2: Antibacterial Efficacy

A series of synthesized triazole derivatives were tested against clinical isolates of MRSA and other resistant strains. The results indicated that modifications at the N-4 position significantly improved antibacterial activity, with some compounds achieving MIC values as low as 0.25 µg/mL .

Scientific Research Applications

Antibacterial Activity

The compound has shown promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance, compounds with a benzyl group in the 4-position of the triazole core have demonstrated enhanced efficacy against various bacterial strains compared to their parent compounds.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 0.125 to 64 µg/mL for triazole derivatives against multiple pathogens, indicating potent antibacterial effects .
  • Comparison with Established Antibiotics: The activity of these triazole derivatives was found to be comparable to well-known antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Triazole AE. coli0.25Ciprofloxacin0.25
Triazole BS. aureus0.5Levofloxacin0.5
Triazole CP. aeruginosa1Ceftriaxone1

Antioxidant Activity

In addition to its antibacterial properties, 1-(2,4-difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid has been evaluated for its antioxidant potential. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay was utilized to assess the antioxidant capacity of various synthesized compounds.

Key Findings:

  • Scavenging Activity: Compounds derived from this triazole exhibited high scavenging activity against DPPH radicals, with some showing inhibition rates exceeding those of standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Triazole Derivatives

Compound NameConcentration (µM)Inhibition Rate (%)
Triazole A25097.18 ± 1.42
Triazole B25096.90 ± 1.39
Ascorbic Acid-91.26 ± 0.49

Synthesis and Characterization

A notable study involved the synthesis of new hydrazinecarbothioamide derivatives containing the triazole moiety, where the reaction with isothiocyanates led to the formation of compounds with significant antioxidant and antibacterial activities . The characterization was performed using NMR and IR spectroscopy, confirming the successful synthesis of the target compounds.

In Vivo Studies

Further research is warranted to explore the in vivo efficacy of these compounds in animal models to validate their therapeutic potential against bacterial infections and oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional properties of analogous 1,2,4-triazole-3-carboxylic acid derivatives:

Compound Name Substituent at 1-Position Biological Activity/Application Key Properties/Notes
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid 2,4-Difluorobenzyl Likely antifungal/antimicrobial (inferred) Enhanced lipophilicity due to fluorine atoms; potential CNS activity
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 3-Chlorophenyl Not explicitly stated (Safety Data Sheets) Higher toxicity risk (chlorine substituent); requires careful handling
1-(3-Isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid 3-Isopropylphenyl Research use (no specific activity stated) Bulky substituent may reduce solubility; used in synthetic intermediates
Fenchlorazole (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid) 2,4-Dichlorophenyl + trichloromethyl Herbicidal/agrochemical High halogen content increases environmental persistence
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorobenzyl (1,2,3-triazole) Anticonvulsant (Lennox-Gastaut syndrome) Carboxamide group enhances blood-brain barrier penetration

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability : The 2,4-difluorobenzyl group in the target compound likely improves lipophilicity compared to chlorophenyl or isopropyl analogs, facilitating membrane permeability. Fluorine’s electron-withdrawing effects may also enhance metabolic stability .
  • Solubility : The carboxylic acid group contributes to aqueous solubility, a feature shared across analogs. However, bulky substituents (e.g., isopropylphenyl) may reduce solubility, necessitating formulation adjustments .
  • The 2,4-difluoro substitution may enhance antifungal efficacy by mimicking sterol structures in fungal membranes .

Research Findings and Gaps

  • Antimicrobial Potential: Evidence suggests triazole carboxylic acids with electron-withdrawing substituents (e.g., fluorine, chlorine) exhibit enhanced antibacterial activity . The target compound’s fluorobenzyl group may similarly disrupt microbial enzyme systems.
  • Gaps : Direct data on the target compound’s pharmacokinetics, toxicity, and clinical efficacy are absent in the evidence. Further studies are needed to validate inferred properties.

Preparation Methods

Reaction of Difluorobenzyl Azide with Propiolic Acid Derivatives

Although primarily described for 1,2,3-triazole analogs, the reaction of difluorobenzyl azides with propiolic acid or derivatives in mixed solvent systems has been reported as an effective route to obtain high-purity triazole carboxylic acids. This method involves:

  • Reacting 2,6-difluorobenzyl azide with propiolic acid in a mixture of alcohol (preferably tertiary butanol) and water.
  • Reaction temperature maintained between 50–100 °C, optimally 70–80 °C.
  • Reaction time of 10–20 hours, typically 16–18 hours.
  • Yield around 80% with high HPLC purity (~98.7%).

This approach yields 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which is closely related in structure and preparation to the 2,4-difluoro analog.

Esterification and Ammonolysis

Following acid formation, esterification can be performed by:

  • Treating the acid with methanol in the presence of sulfuric acid at 60–65 °C for 6 hours.
  • Isolating methyl esters with yields around 87% and purity exceeding 99.9%.

Subsequently, the ester can be converted to the corresponding amide or carboxylic acid derivative by treatment with methanolic ammonia at 45 °C for about 22 hours, yielding the desired product with high purity.

One-Step Synthesis via Base-Mediated Cyclization

A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting alkyl azides with propiolic acid derivatives in aqueous media with a base catalyst. This method is efficient, avoids multiple purification steps, and is adaptable to various substituted benzyl azides. Although focused on 1,2,3-triazoles, the principles can be extended to 1,2,4-triazole systems with suitable modifications.

Purification Techniques

Comparative Data Table of Key Preparation Parameters

Parameter Method 1: Azide + Propiolic Acid (2,6-difluoro) Method 2: Esterification & Ammonolysis Method 3: One-step Base-mediated Cyclization
Starting materials 2,6-Difluorobenzyl azide, propiolic acid Carboxylic acid intermediate Alkyl azide, propiolic acid derivative
Solvent system Tertiary butanol : water (1:1 v/v) Methanol + sulfuric acid Water + base
Temperature 70–80 °C 60–65 °C (esterification), 45 °C (ammonolysis) Ambient to moderate heating
Reaction time 16–18 hours 6 hours (esterification), 22 hours (ammonolysis) Variable, typically hours
Yield (%) ~80% ~87% High, depending on substrate
Purity (HPLC) ~98.7% >99.9% High purity achievable
Regioisomer content <1% Not applicable Not applicable
Purification method Crystallization from alcohol-water mixtures Filtration and washing with methanol Crystallization or extraction

Research Findings and Notes

  • The regioselectivity of the triazole ring formation is critical; the described methods achieve high selectivity for the 4-carboxylic acid position over the 5-position regioisomer.
  • Use of tertiary butanol in solvent mixtures enhances solubility and crystallization efficiency, improving purity and yield.
  • Esterification followed by ammonolysis provides a versatile pathway to modify the carboxylic acid functionality for further derivatization.
  • One-step base-mediated cyclization offers a streamlined synthesis but may require optimization for 1,2,4-triazole systems.
  • The methods avoid heavy-metal catalysts, reducing contamination and simplifying downstream processing.

Q & A

Q. How to ensure data integrity in multi-institutional collaborations?

  • Methodological Answer : Use blockchain-enabled ELNs (e.g., SciNote) for immutable data logging. Standardize protocols via SOPs aligned with FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate key results (e.g., IC₅₀) through blinded third-party labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

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